molecular formula C9H13NS B1422242 3-((Dimethylamino)methyl)benzenethiol hydrochloride CAS No. 128457-54-5

3-((Dimethylamino)methyl)benzenethiol hydrochloride

Cat. No.: B1422242
CAS No.: 128457-54-5
M. Wt: 167.27 g/mol
InChI Key: OSIHHJOEIBCSIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-((Dimethylamino)methyl)benzenethiol hydrochloride is C9H14ClNS . The InChI code is 1S/C9H13NS/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 .

Scientific Research Applications

Generation of Structurally Diverse Libraries

  • 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was used in alkylation and ring closure reactions to create a diverse library of compounds. This process involved producing dithiocarbamates, thioethers, and various other derivatives through chemical reactions (Roman, 2013).

Inhibition of Carbon Steel Corrosion

  • A compound closely related to 3-((Dimethylamino)methyl)benzenethiol hydrochloride was tested as a corrosion inhibitor for carbon steel in HCl solutions. The study demonstrated increased inhibition efficiency with rising temperature and immersion time, highlighting its potential in industrial applications (Keleş, Keleş, & Sayın, 2021).

Potential Antidepressant Agents

  • Analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, which is structurally similar to the compound , were synthesized and evaluated as potential antidepressants. These compounds showed promising activity in animal models of depression (Clark et al., 1979).

Crystal Structure Analysis

  • The crystal structure of a closely related compound, 2-[N,N-dimethylamino)methyl]benzenetel-lurenyl chloride, was determined to understand its molecular arrangement. This research contributes to the broader understanding of molecular structures in chemistry (Engman, Wojton, Oleksyn, & Ṡliwiński, 2004).

Synthesis of Peptide Derivatives

  • Research has shown that benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, a compound related to this compound, is effective in synthesizing various substituted amino acid derivatives. This method has been used to create important enzymatic substrates (Brunel, Salmi, & Letourneux, 2005).

Pharmaceutical Research

  • Similar compounds have been investigated for their pharmacological properties, such as stimulant and depressant effects in animals, and as potential anticonvulsants. This research contributes to the understanding of the therapeutic potential of these chemical structures (Barrón, Hall, NATOFF, & VALLANCE, 1965).

Synthesis of Functional Dyes

  • The synthesis and structural analysis of derivatives of 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride, which shares structural similarities with the compound of interest, have been studied. These derivatives are functional dyes with potential clinical applications (Fujii, Hirayama, Aoyama, & Miike, 1996).

Safety and Hazards

Safety data for 3-((Dimethylamino)methyl)benzenethiol hydrochloride suggests that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using only in a well-ventilated area .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((Dimethylamino)methyl)benzenethiol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with thiol groups in proteins, leading to the modification of protein function. It can also act as a nucleophile in biochemical reactions, participating in the formation of thioether bonds. These interactions are crucial for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes. These effects are essential for understanding the compound’s impact on cellular physiology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and transcriptional regulation. The formation of covalent bonds with thiol groups in proteins is a key aspect of its mechanism of action. These interactions are critical for understanding how the compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

3-[(dimethylamino)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHHJOEIBCSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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